

# An In-depth Technical Guide to the Identification of 4-methylbenzoyl bromide

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## Compound of Interest

Compound Name: 4-methylbenzoyl Bromide

Cat. No.: B8374484

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This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the identification and characterization of **4-methylbenzoyl bromide**. In the dynamic field of organic synthesis, the precise identification of reactive intermediates like acyl halides is paramount to ensuring the validity of experimental outcomes and the safety of laboratory personnel. This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and providing a robust workflow for unambiguous structural confirmation.

## Core Identification and Physicochemical Profile

**4-Methylbenzoyl bromide**, also known as p-toluoyl bromide, is an aromatic acyl bromide. The presence of the electron-donating methyl group in the para position and the highly reactive acyl bromide moiety makes it a valuable intermediate for introducing the 4-methylbenzoyl group into various molecular scaffolds.

Precise identification begins with its fundamental descriptors. While a dedicated CAS (Chemical Abstracts Service) number for **4-methylbenzoyl bromide** is not consistently cited in major chemical databases, its structural analogues are well-documented. For instance, the corresponding acyl chloride, 4-methylbenzoyl chloride, is registered under CAS number 874-60-2.<sup>[1]</sup> The absence of a readily available CAS number for the bromide suggests it is less common, likely prepared in-situ or used immediately due to its high reactivity and sensitivity to moisture.

The fundamental structure of **4-methylbenzoyl bromide** is presented below.

Caption: Chemical structure of **4-methylbenzoyl bromide**.

A summary of its key computed and comparative physicochemical properties is provided in Table 1.

Property	Value	Source / Rationale
IUPAC Name	4-methylbenzoyl bromide	<a href="#">[2]</a>
Synonyms	p-Toluoyl bromide	Common nomenclature
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	<a href="#">[2]</a>
Molecular Weight	199.04 g/mol	<a href="#">[2]</a>
Appearance	Expected: Colorless to light yellow/brown liquid	By analogy to p-toluoyl chloride, which is a colorless to light yellow liquid. <a href="#">[3]</a> Acyl halides often have a slight color due to trace impurities.
Melting Point	Not available	The analogous p-toluoyl chloride has a melting point of -4 to -2 °C. <a href="#">[1]</a> The bromide is expected to have a slightly higher melting point.
Boiling Point	Not available	The analogous p-toluoyl chloride boils at 225-227 °C at atmospheric pressure. <a href="#">[3]</a> The bromide is expected to have a higher boiling point due to increased molecular weight and stronger intermolecular forces.
Reactivity	Highly reactive, moisture-sensitive, lachrymator	Characteristic of acyl halides. Reacts exothermically with water, alcohols, amines, and other nucleophiles. <a href="#">[4]</a> <a href="#">[5]</a>

# Spectroscopic Profile for Structural Elucidation

Due to its high reactivity, obtaining and publishing a full set of reference spectra for **4-methylbenzoyl bromide** is challenging. However, a highly accurate spectroscopic profile can be predicted based on fundamental principles and comparison with its stable analogue, 4-methylbenzoyl chloride. The following section details the expected spectroscopic signatures.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present. The primary diagnostic peak for an acyl halide is the carbonyl (C=O) stretch.

- Causality: The C=O bond in an acyl halide is one of the strongest absorbing carbonyls due to the inductive effect of the electronegative halogen, which shortens and strengthens the C=O bond. This results in a high-frequency absorption. Acyl bromides typically absorb at a slightly lower wavenumber than acyl chlorides because bromine is less electronegative than chlorine.

Predicted IR Data:

- $\sim 1775 \text{ cm}^{-1}$  (strong, sharp): This is the characteristic C=O stretching vibration. Benzoyl bromide itself shows a strong peak around  $1773 \text{ cm}^{-1}$ , and this value is a reliable prediction.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$  (medium): Aromatic C-H stretching.
- $\sim 2950\text{-}2850 \text{ cm}^{-1}$  (weak-medium): Aliphatic C-H stretching from the methyl group.
- $\sim 1605 \text{ cm}^{-1}$  and  $\sim 1500 \text{ cm}^{-1}$  (medium): Aromatic C=C ring stretching vibrations.
- $\sim 820 \text{ cm}^{-1}$  (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to be simple and highly informative, confirming the substitution pattern of the aromatic ring.

- Causality: The aromatic protons will form a distinct AA'BB' system, which appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield than the protons ortho to the electron-donating methyl group. The methyl protons will appear as a sharp singlet in the typical benzylic methyl region.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

- ~8.0 ppm (d, 2H,  $J \approx 8.5$  Hz): Aromatic protons ortho to the carbonyl group.
- ~7.3 ppm (d, 2H,  $J \approx 8.5$  Hz): Aromatic protons ortho to the methyl group.
- ~2.45 ppm (s, 3H): Methyl group protons.

The carbon NMR provides a count of unique carbon environments.

- Causality: The carbonyl carbon is highly deshielded due to its  $\text{sp}^2$  hybridization and direct attachment to two electronegative atoms (O and Br), causing it to appear significantly downfield. The aromatic carbons will show four distinct signals due to the molecule's symmetry.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):

- ~165 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ). This is a key identifier.
- ~146 ppm: Quaternary aromatic carbon attached to the methyl group.
- ~132 ppm: Quaternary aromatic carbon attached to the carbonyl group.
- ~130.5 ppm: Aromatic CH carbons ortho to the carbonyl group.
- ~129.5 ppm: Aromatic CH carbons ortho to the methyl group.
- ~22 ppm: Methyl carbon ( $-\text{CH}_3$ ).

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which can confirm the elemental composition.

- Causality: The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. Therefore, the molecular ion ( $\text{M}^+$ ) will appear as two peaks of nearly equal intensity, separated by 2 m/z units.

Predicted MS Data:

- m/z  $\sim$ 198 and  $\sim$ 200: Molecular ion peaks ( $\text{M}^+$  and  $\text{M}+2^+$ ) corresponding to  $[\text{C}_8\text{H}_7^{79}\text{BrO}]^+$  and  $[\text{C}_8\text{H}_7^{81}\text{BrO}]^+$ .
- m/z  $\sim$ 119: A major fragment corresponding to the loss of the bromine radical, forming the stable 4-methylbenzoyl cation  $[\text{CH}_3\text{C}_6\text{H}_4\text{CO}]^+$ .
- m/z  $\sim$ 91: A fragment corresponding to the tolyl cation  $[\text{C}_7\text{H}_7]^+$ , resulting from the loss of CO from the m/z 119 fragment.

## Experimental Protocols for Synthesis and Identification

Trust in experimental results is built upon self-validating protocols. The following sections outline a representative synthesis and a comprehensive workflow for the definitive identification of **4-methylbenzoyl bromide**.

### Representative Synthesis from p-Tolueic Acid

This protocol is based on standard methods for converting carboxylic acids to acyl halides.<sup>[6]</sup> Extreme caution must be exercised as this reaction is exothermic, evolves toxic gases, and the product is highly corrosive and water-reactive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Reagents:

- p-Tolueic acid

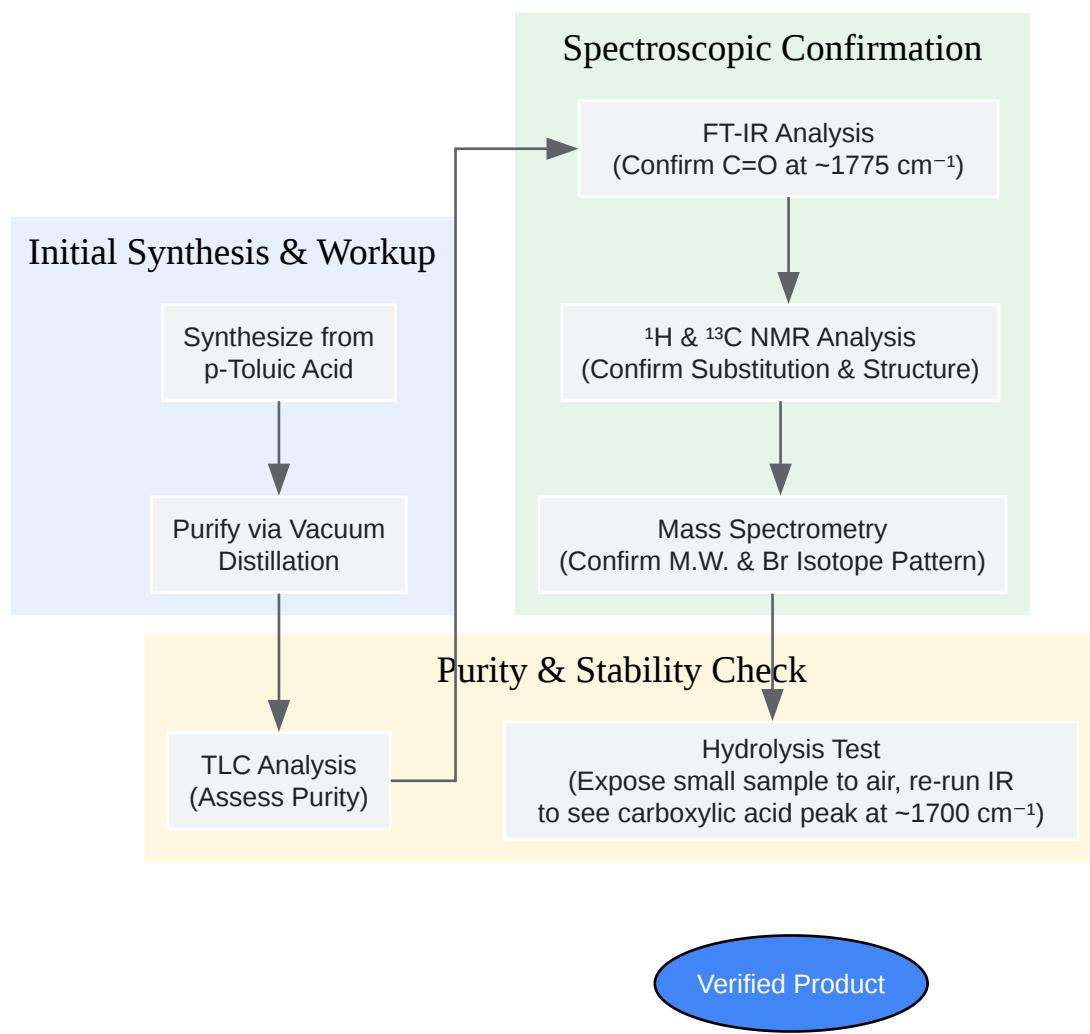
- Thionyl bromide ( $\text{SOBr}_2$ ) or Oxalyl bromide ( $(\text{COBr})_2$ )
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., dichloromethane or toluene)

#### Procedure:

- Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (to trap evolved HBr and  $\text{SO}_2$ ). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- Reagent Charging: To the flask, add p-toluenic acid (1.0 eq) and a minimal amount of anhydrous solvent.
- Catalyst Addition: Add a single drop of anhydrous DMF. The catalyst is crucial for initiating the reaction by forming the Vilsmeier intermediate.
- Brominating Agent Addition: Charge the dropping funnel with thionyl bromide (approx. 1.2 eq). Add the thionyl bromide dropwise to the stirred suspension at room temperature. An exothermic reaction with gas evolution should be observed.
- Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-60 °C) for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the dissolution of the solid p-toluenic acid.
- Isolation: The product is typically purified by fractional distillation under reduced pressure. This step is critical to remove excess brominating agent and solvent, yielding the pure **4-methylbenzoyl bromide**.

## Workflow for Structural Verification

A newly synthesized batch of **4-methylbenzoyl bromide** must be rigorously characterized. The following workflow ensures its identity and purity.



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Caption: A logical workflow for the verification of synthesized **4-methylbenzoyl bromide**.

## Step-by-Step Verification Protocol:

- Initial Purity Assessment (TLC): Before extensive analysis, assess the purity of the distilled product via Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). A single spot indicates high purity.
  - Functional Group Identification (FT-IR): Acquire an FT-IR spectrum of the neat liquid. The primary objective is to confirm the presence of the strong acyl bromide C=O stretch around  $1775\text{ cm}^{-1}$  and the absence of a broad O-H stretch ( $\sim 3000\text{ cm}^{-1}$ ), which would indicate contamination with the p-toluidic acid starting material.

- Structural Framework Confirmation (NMR): Prepare a sample in an anhydrous deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube under an inert atmosphere. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The data should match the predicted chemical shifts and coupling patterns detailed in Section 2.2. This step is the most definitive for structural confirmation.
- Molecular Weight and Elemental Composition (MS): Analyze the sample by mass spectrometry. Confirm the molecular weight by observing the  $\text{M}^+$  and  $\text{M}+2^+$  ion peaks at  $m/z$   $\sim 198$  and  $\sim 200$ . The presence of the  $m/z$  119 fragment is strong evidence for the 4-methylbenzoyl structure.
- Reactivity Confirmation (Hydrolysis Test): As a final validation of its identity as a reactive acyl halide, expose a small drop of the sample to moist air for a few minutes and re-acquire an IR spectrum. The appearance of a broad O-H stretch and a shift of the carbonyl peak to  $\sim 1700$   $\text{cm}^{-1}$  confirms its hydrolysis to p-toluidic acid, validating its functional group identity.

## Safety and Handling

As a reactive acyl halide, **4-methylbenzoyl bromide** must be handled with extreme care. All safety protocols should be derived from authoritative sources for analogous compounds. The Safety Data Sheet (SDS) for p-toloyl chloride provides an excellent baseline for handling procedures.<sup>[4][5]</sup>

- Primary Hazards: Causes severe skin burns and eye damage.<sup>[4]</sup> It is a lachrymator (causes tearing) and is harmful if inhaled or ingested.<sup>[5]</sup>
- Reactivity: Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. It is incompatible with strong bases, alcohols, and oxidizing agents.<sup>[4]</sup>
- Handling:
  - Always handle in a certified chemical fume hood.
  - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
  - Keep away from all sources of moisture. Use anhydrous solvents and flame-dried glassware.

- Ensure containers are tightly sealed under an inert atmosphere (e.g., nitrogen or argon) for storage.
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
  - Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[3]

## Conclusion

The definitive identification of **4-methylbenzoyl bromide** relies on a multi-faceted analytical approach. While a dedicated CAS number and a full library of experimental spectra are not readily available, a robust and scientifically sound characterization can be achieved. By combining predicted spectroscopic data, derived from a deep understanding of chemical principles and comparison with close structural analogues, with a systematic experimental workflow, researchers can confidently verify the synthesis and purity of this valuable chemical intermediate. Adherence to stringent safety protocols is non-negotiable due to its inherent reactivity and corrosive nature.

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